Methyl 3-((2-chloro-5-fluoropyrimidin-4-yl)amino)thiophene-2-carboxylate
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Overview
Description
Methyl 3-((2-chloro-5-fluoropyrimidin-4-yl)amino)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring substituted with a carboxylate group and a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((2-chloro-5-fluoropyrimidin-4-yl)amino)thiophene-2-carboxylate typically involves multiple steps. One common method includes the reaction of 2-chloro-5-fluoropyrimidine with thiophene-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with methyl iodide to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((2-chloro-5-fluoropyrimidin-4-yl)amino)thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions on the pyrimidine ring.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of thiol derivatives.
Coupling Reactions: The compound can be used in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions include substituted pyrimidine derivatives, sulfoxides, sulfones, and thiol derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-((2-chloro-5-fluoropyrimidin-4-yl)amino)thiophene-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-((2-chloro-5-fluoropyrimidin-4-yl)amino)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of kinases or other signaling proteins, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine: A precursor in the synthesis of the target compound, known for its use in various organic reactions.
Thiophene-2-carboxylic acid: Another precursor, widely used in the synthesis of thiophene derivatives.
Methyl thiophene-2-carboxylate: A related compound with similar structural features and applications.
Uniqueness
Methyl 3-((2-chloro-5-fluoropyrimidin-4-yl)amino)thiophene-2-carboxylate is unique due to the combination of its pyrimidine and thiophene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H7ClFN3O2S |
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Molecular Weight |
287.70 g/mol |
IUPAC Name |
methyl 3-[(2-chloro-5-fluoropyrimidin-4-yl)amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C10H7ClFN3O2S/c1-17-9(16)7-6(2-3-18-7)14-8-5(12)4-13-10(11)15-8/h2-4H,1H3,(H,13,14,15) |
InChI Key |
FYQLSBJWRUMBCL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC2=NC(=NC=C2F)Cl |
Origin of Product |
United States |
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